O-Dodecyl hydrogen dithiocarbonate, potassium salt O-Dodecyl hydrogen dithiocarbonate, potassium salt
Brand Name: Vulcanchem
CAS No.: 7521-78-0
VCID: VC16985253
InChI: InChI=1S/C13H26OS2.K/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C13H25KOS2
Molecular Weight: 300.6 g/mol

O-Dodecyl hydrogen dithiocarbonate, potassium salt

CAS No.: 7521-78-0

Cat. No.: VC16985253

Molecular Formula: C13H25KOS2

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

O-Dodecyl hydrogen dithiocarbonate, potassium salt - 7521-78-0

Specification

CAS No. 7521-78-0
Molecular Formula C13H25KOS2
Molecular Weight 300.6 g/mol
IUPAC Name potassium;dodecoxymethanedithioate
Standard InChI InChI=1S/C13H26OS2.K/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1/p-1
Standard InChI Key IQICNHWUOUBTNT-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCOC(=S)[S-].[K+]

Introduction

Chemical Identity and Structural Properties

O-Dodecyl hydrogen dithiocarbonate, potassium salt belongs to the xanthate family, distinguished by its dithiocarbonate (-OCS₂⁻) group and 12-carbon alkyl chain. The compound’s IUPAC name, potassium dodecoxymethanedithioate, reflects its methanedithioate core substituted with a dodecyloxy group . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₃H₂₅KOS₂PubChem
Molecular Weight300.6 g/molPubChem
CAS Registry7521-78-0PubChem
SMILESCCCCCCCCCCCCOC(=S)[S-].[K+]PubChem
InChI KeyIQICNHWUOUBTNT-UHFFFAOYSA-MPubChem

The potassium ion enhances aqueous solubility, while the dodecyl chain promotes lipophilicity, enabling dual solubility in polar and nonpolar media. X-ray crystallography and computational modeling suggest a bent conformation around the dithiocarbonate group, facilitating chelation with metal ions .

Synthesis and Production Methods

Conventional Synthesis Pathways

The synthesis typically involves a two-step nucleophilic substitution reaction:

  • Alkylation of Carbon Disulfide: Dodecyl alcohol reacts with carbon disulfide (CS₂) in an alkaline medium to form the dithiocarbonic acid intermediate:

    C12H25OH+CS2+KOHC12H25OCS2K+H2O\text{C}_{12}\text{H}_{25}\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OCS}_2\text{K} + \text{H}_2\text{O}

    This exothermic reaction requires strict temperature control (20–40°C) to prevent side reactions .

  • Purification: Crude product is recrystallized from ethanol or acetone to achieve >95% purity .

Alternative Approaches

Recent advances utilize surfactant templates, such as sodium dodecyl sulfate (SDS), to improve yield. For instance, reacting SDS with formaldehyde and CS₂ under acidic conditions yields a dithiocarbamate derivative with 89% efficiency . This method minimizes byproducts and scales effectively for industrial production.

Functional Applications

Heavy Metal Remediation

O-Dodecyl hydrogen dithiocarbonate exhibits remarkable adsorption capacities for toxic metals due to its dithiocarbonate group, which forms stable complexes via sulfur-metal bonds. Comparative data from recent studies include:

Metal IonAdsorption Capacity (mg/g)Removal Efficiency (%)pH RangeReference
Pb²⁺79.1499.911–7ACS Omega
Zn²⁺111.7098.481–7ACS Omega
Mn²⁺191.0197.991–7ACS Omega

The adsorption follows Langmuir isotherm models (R² > 0.98), indicating monolayer chemisorption dominated by covalent interactions .

Industrial Surfactancy

The compound’s amphiphilic structure enables use as a flotation agent in mineral processing. Its dodecyl chain adheres to hydrophobic ore particles, while the dithiocarbonate group binds to metal surfaces, enhancing separation efficiency .

Comparative Analysis with Analogous Compounds

Structural analogs vary in alkyl chain length and functional groups, altering their physicochemical behavior:

CompoundMolecular FormulaKey Properties
O-Octadecyl dithiocarbonate, K⁺C₁₈H₃₆KOS₂Higher lipophilicity; slower dissolution
O-Hexadecyl dithiocarbonate, K⁺C₁₆H₃₂KOS₂Moderate solubility; intermediate affinity
Potassium thiocyanateKSCNLacks alkyl chain; limited metal binding

O-Dodecyl hydrogen dithiocarbonate’s balanced chain length optimizes both solubility and adsorption kinetics, making it superior for wastewater treatment .

Research Advancements and Mechanistic Insights

Adsorption Kinetics

Pseudo-second-order models best describe the compound’s metal uptake, suggesting rate-limiting steps involve electron sharing between sulfur and metal ions . Activation energies range from 25–40 kJ/mol, consistent with chemisorption .

Selectivity in Multicomponent Systems

In ternary solutions (Pb²⁺, Zn²⁺, Mn²⁺), Pb²⁺ is preferentially adsorbed due to its higher covalent index (2.33 vs. 1.65 for Zn²⁺), which strengthens dithiocarbonate-Pb interactions .

Future Directions and Challenges

While O-Dodecyl hydrogen dithiocarbonate shows promise, critical gaps remain:

  • Toxicological Profiles: No data exist on its ecotoxicity or biodegradability.

  • Synthesis Scalability: Current methods require optimization for cost-effective ton-scale production.

  • Advanced Applications: Potential uses in battery recycling or catalytic systems remain unexplored.

Interdisciplinary studies integrating computational modeling, green chemistry, and environmental science are essential to unlock this compound’s full potential.

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